molecular formula C7H9ClN2O4S B6249122 methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate CAS No. 1215940-16-1

methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate

Cat. No.: B6249122
CAS No.: 1215940-16-1
M. Wt: 252.7
InChI Key:
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Description

Methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate is a chemical compound with significant applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorosulfonyl and carboxylate groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Chlorosulfonylation: The pyrazole intermediate is then subjected to chlorosulfonylation using chlorosulfonic acid or sulfuryl chloride. This step introduces the chlorosulfonyl group at the desired position on the pyrazole ring.

    Esterification: Finally, the carboxylate group is introduced through esterification, typically using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonyl derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or sulfinate under appropriate conditions.

    Oxidation Reactions: Oxidative conditions can convert the chlorosulfonyl group to sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. Conditions typically involve mild heating and the presence of a base such as triethylamine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, sulfonyl hydrides, sulfinates, and sulfonic acids, depending on the specific reaction and conditions used.

Scientific Research Applications

Methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the development of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: It is involved in the synthesis of drugs targeting specific enzymes or receptors, particularly in the treatment of inflammatory and infectious diseases.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers due to its reactive functional groups.

Mechanism of Action

The mechanism of action of methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The carboxylate group may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(chlorosulfonyl)benzoate
  • Methyl 4-(chlorosulfonyl)phenylacetate
  • Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate

Uniqueness

Methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate is unique due to its pyrazole ring structure, which imparts distinct electronic and steric properties compared to other chlorosulfonyl compounds. This uniqueness makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals, where specific reactivity and selectivity are required.

Properties

CAS No.

1215940-16-1

Molecular Formula

C7H9ClN2O4S

Molecular Weight

252.7

Purity

95

Origin of Product

United States

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